molecular formula C21H22N4O2 B11275196 N-(furan-2-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

N-(furan-2-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B11275196
M. Wt: 362.4 g/mol
InChI Key: ZBDQCIGTCQOBIZ-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a phenylpyridazine moiety, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Synthesis of the Phenylpyridazine Moiety: This involves the condensation of hydrazine derivatives with substituted benzaldehydes, followed by cyclization to form the pyridazine ring.

    Coupling of the Furan and Phenylpyridazine Units: The furan ring is then coupled with the phenylpyridazine moiety using a suitable linker, such as a halomethyl group, under basic conditions.

    Formation of the Piperidine Carboxamide Group: The final step involves the reaction of the intermediate compound with piperidine and a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The phenylpyridazine moiety can be reduced to form dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and phenylpyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the phenylpyridazine moiety may produce dihydropyridazine derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR). The compound binds to the receptor, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of a furan ring, phenylpyridazine moiety, and piperidine carboxamide group. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications, particularly in targeting EGFR in cancer cells .

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C21H22N4O2/c26-21(22-14-18-9-5-13-27-18)17-8-4-12-25(15-17)20-11-10-19(23-24-20)16-6-2-1-3-7-16/h1-3,5-7,9-11,13,17H,4,8,12,14-15H2,(H,22,26)

InChI Key

ZBDQCIGTCQOBIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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